molecular formula C16H22N2OS B10886129 1-adamantan-1-yl-2-(1-methyl-1H-imidazol-2-ylsulfanyl)-ethanone

1-adamantan-1-yl-2-(1-methyl-1H-imidazol-2-ylsulfanyl)-ethanone

Cat. No.: B10886129
M. Wt: 290.4 g/mol
InChI Key: NCXCDOPLCDWFKD-UHFFFAOYSA-N
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Description

1-(1-ADAMANTYL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE is a synthetic organic compound that features an adamantyl group, an imidazole ring, and a thioether linkage. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ADAMANTYL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE typically involves the following steps:

    Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Imidazole Ring Formation: The imidazole ring can be synthesized via a Debus-Radziszewski imidazole synthesis.

    Thioether Linkage Formation: The thioether linkage can be formed by reacting a thiol with an appropriate electrophile.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-ADAMANTYL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-(1-ADAMANTYL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe for studying biological systems.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-ADAMANTYL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The adamantyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Contains the adamantyl group but lacks the imidazole and thioether functionalities.

    2-Methylimidazole: Contains the imidazole ring but lacks the adamantyl and thioether functionalities.

    Thioethers: Compounds with sulfur atoms bonded to two carbon atoms.

Uniqueness

1-(1-ADAMANTYL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE is unique due to the combination of the adamantyl group, imidazole ring, and thioether linkage, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H22N2OS

Molecular Weight

290.4 g/mol

IUPAC Name

1-(1-adamantyl)-2-(1-methylimidazol-2-yl)sulfanylethanone

InChI

InChI=1S/C16H22N2OS/c1-18-3-2-17-15(18)20-10-14(19)16-7-11-4-12(8-16)6-13(5-11)9-16/h2-3,11-13H,4-10H2,1H3

InChI Key

NCXCDOPLCDWFKD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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